N-(2,5-dimethoxybenzyl)cyclopentanamine
CAS No.: 355814-38-9
VCID: VC3831380
Molecular Formula: C14H21NO2
Molecular Weight: 235.32 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-(2,5-dimethoxybenzyl)cyclopentanamine is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . It is also known by its synonyms, including N-[(2,5-dimethoxyphenyl)methyl]cyclopentanamine and Cyclopentyl-(2,5-dimethoxy-benzyl)-amine . This compound is of interest in various chemical and pharmaceutical studies due to its unique structure and potential biological activities. Biological and Pharmacological ActivitiesWhile specific biological or pharmacological activities of N-(2,5-dimethoxybenzyl)cyclopentanamine are not extensively reported, compounds with similar structures have shown potential in various biological assays. For example, related cyclopentylamine derivatives have been studied for their effects on dopamine receptors and other neurotransmitter systems . Research Findings and ApplicationsResearch on N-(2,5-dimethoxybenzyl)cyclopentanamine itself is limited, but its structural analogs have been explored for their potential therapeutic applications. For instance, compounds with cyclopentylamine backbones have been investigated for their neuroprotective effects or as antagonists in neurotransmitter systems . Similar Compounds and Their Applications
|
||||||
---|---|---|---|---|---|---|---|
CAS No. | 355814-38-9 | ||||||
Product Name | N-(2,5-dimethoxybenzyl)cyclopentanamine | ||||||
Molecular Formula | C14H21NO2 | ||||||
Molecular Weight | 235.32 g/mol | ||||||
IUPAC Name | N-[(2,5-dimethoxyphenyl)methyl]cyclopentanamine | ||||||
Standard InChI | InChI=1S/C14H21NO2/c1-16-13-7-8-14(17-2)11(9-13)10-15-12-5-3-4-6-12/h7-9,12,15H,3-6,10H2,1-2H3 | ||||||
Standard InChIKey | PPACRXFSJKTUSD-UHFFFAOYSA-N | ||||||
SMILES | COC1=CC(=C(C=C1)OC)CNC2CCCC2 | ||||||
Canonical SMILES | COC1=CC(=C(C=C1)OC)CNC2CCCC2 | ||||||
PubChem Compound | 792687 | ||||||
Last Modified | Jul 22 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume